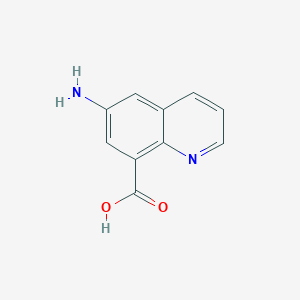

6-Aminoquinoline-8-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminoquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDSOBTXQJQKUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Aminoquinoline-8-carboxylic acid CAS 157915-06-5 properties

An In-depth Technical Guide to 6-Aminoquinoline-8-carboxylic acid (CAS 157915-06-5): A Scaffold-Centric Analysis for Researchers

Introduction: Deconstructing a Niche Building Block

6-Aminoquinoline-8-carboxylic acid (CAS 157915-06-5) is a heterocyclic organic compound that, while cataloged, remains largely uncharacterized in publicly accessible scientific literature. For researchers and drug development professionals, the value of such a molecule lies not in a wealth of existing data, but in its potential as a novel scaffold or intermediate. The absence of extensive experimental reports necessitates a first-principles approach to understanding its properties and potential applications.

This guide, therefore, deviates from a simple data sheet. Instead, we will conduct a scaffold-centric analysis, dissecting the molecule into its constituent parts: the quinoline core , the 6-amino substituent, and the 8-carboxylic acid group. By examining the known chemistry and biological relevance of these components, we can infer the likely characteristics of the target molecule and propose strategic applications in medicinal chemistry and materials science. This document serves as a foundational guide for scientists looking to explore the untapped potential of this unique chemical entity.

PART 1: Physicochemical and Spectroscopic Profile

Comparative Physicochemical Properties

The introduction of a carboxylic acid group onto the 6-aminoquinoline scaffold is expected to significantly alter its physical properties. Carboxylic acids are polar and capable of strong hydrogen bonding (both as donors and acceptors), which typically leads to higher melting points, lower volatility, and increased solubility in polar solvents compared to the parent amine.

| Property | 6-Aminoquinoline (Parent Scaffold)[1][2][3] | 6-Aminoquinoline-8-carboxylic acid (Predicted) | Rationale for Prediction |

| Molecular Formula | C₉H₈N₂ | C₁₀H₈N₂O₂ | Addition of a -COOH group. |

| Molecular Weight | 144.17 g/mol | 188.18 g/mol | Addition of a -COOH group (44.01 g/mol ). |

| Appearance | Yellow to brown crystalline powder | Likely a solid, possibly off-white to yellow/brown | The quinoline core is chromophoric; solids are typical for such structures. |

| Melting Point | 115-119 °C | Significantly higher than 119 °C | Strong intermolecular hydrogen bonding from the carboxylic acid group will increase the energy required to break the crystal lattice. |

| Solubility | Moderately soluble in DMSO, Methanol, Chloroform. Insoluble in water.[3] | Increased solubility in polar protic solvents (e.g., alcohols) and aqueous base (via salt formation). Soluble in DMSO. | The polar carboxylic acid group enhances polarity. Deprotonation in base yields a highly soluble carboxylate salt. |

| pKa | Not specified (amine is basic) | Two pKa values expected: one for the acidic carboxylic acid (likely ~3-5) and one for the basic amino group/quinoline nitrogen. | The molecule is amphoteric, possessing both acidic (carboxyl) and basic (amino, pyridine nitrogen) centers. |

Anticipated Spectroscopic Signatures

The structural features of 6-Aminoquinoline-8-carboxylic acid suggest a unique spectroscopic fingerprint.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by the carboxylic acid group. A very broad absorption band from ~2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer is a key diagnostic feature.[4][5] A strong C=O (carbonyl) stretching absorption should appear around 1700-1725 cm⁻¹. Additionally, N-H stretching bands from the amino group will be visible around 3300-3500 cm⁻¹, and C=C/C=N stretching from the aromatic quinoline ring will be present in the 1500-1600 cm⁻¹ region.

-

¹H NMR Spectroscopy : The proton NMR spectrum will provide clear structural information. The carboxylic acid proton (–COOH) is expected to be a broad singlet far downfield, typically >10-12 ppm.[5] The aromatic region (likely 7.0-9.0 ppm) will show a complex pattern of doublets and doublets of doublets corresponding to the protons on the quinoline core. The protons on the carbocyclic ring will be influenced by the electron-donating amino group, while those on the heterocyclic ring will be influenced by the electron-withdrawing carboxylic acid and the ring nitrogen. The protons of the amino group (–NH₂) will appear as a broad singlet.

-

¹³C NMR Spectroscopy : The carbon NMR will show ten distinct signals. The most downfield signal will be from the carboxylic acid carbonyl carbon, expected in the 165-180 ppm range.[5] The remaining nine signals will be in the aromatic region (~100-160 ppm), corresponding to the carbons of the quinoline ring.

-

Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 188. A prominent fragment would likely be the loss of the carboxylic acid group (M-45) via decarboxylation, a common fragmentation pathway for aromatic carboxylic acids.[6]

PART 2: Synthesis Strategy and Methodologies

No direct synthesis for 6-Aminoquinoline-8-carboxylic acid is documented in the provided search results. However, established principles of heterocyclic chemistry allow for the design of plausible synthetic routes. The primary challenge is the specific functionalization at both the C-6 and C-8 positions.

Workflow: Retrosynthetic Analysis

A logical approach is to build the quinoline ring system with the required substituents already in place or in the form of precursors. This is often more efficient than attempting to functionalize a pre-existing quinoline ring.

Caption: Retrosynthetic approach via quinoline ring formation.

Proposed Experimental Protocol: Skraup-Doebner Synthesis

This protocol is a hypothetical pathway based on the classic Skraup synthesis of quinolines, adapted for the target molecule. The key is the use of an appropriately substituted aniline precursor.[7]

Objective: To synthesize 6-Aminoquinoline-8-carboxylic acid from 2,5-diaminobenzoic acid.

Causality: The Skraup reaction is a robust method for constructing the quinoline core by reacting an aniline with glycerol, an oxidizing agent, and sulfuric acid. Using 2,5-diaminobenzoic acid as the aniline component directly installs the required amino and carboxylic acid groups at the correct positions on the resulting quinoline ring. Protection of the functional groups may be necessary to prevent undesired side reactions under the harsh acidic conditions.

Step-by-Step Methodology:

-

Protection of Precursor (Self-Validating Step):

-

To a solution of 2,5-diaminobenzoic acid in a suitable solvent (e.g., dioxane/water), add two equivalents of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection of amines) under basic conditions.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work up the reaction to isolate the protected 2,5-bis(tert-butoxycarbonylamino)benzoic acid. The success of this step is validated by NMR and MS analysis confirming the addition of two Boc groups.

-

-

Skraup Reaction:

-

Caution: This reaction is highly exothermic and requires careful temperature control. Use a chemical fume hood and appropriate personal protective equipment.[8]

-

In a three-necked flask equipped with a condenser, mechanical stirrer, and dropping funnel, carefully add concentrated sulfuric acid to glycerol.

-

Add the protected diaminobenzoic acid from Step 1 to the mixture.

-

Add a mild oxidizing agent (e.g., arsenic pentoxide or iron(III) sulfate).

-

Heat the mixture cautiously. Once the reaction initiates (indicated by a rapid temperature increase), remove the heat source and control the reaction rate by external cooling if necessary.

-

After the initial vigorous reaction subsides, heat the mixture (e.g., at 130-140 °C) for several hours to ensure completion.

-

-

Work-up and Isolation:

-

Cool the reaction mixture and carefully pour it into a large volume of ice water.

-

Neutralize the solution with a concentrated base (e.g., sodium hydroxide solution), ensuring the process is done slowly and with cooling, as it is highly exothermic.

-

The product may precipitate. If so, collect the solid by filtration. If not, extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected product.

-

-

Deprotection:

-

Dissolve the crude product from Step 3 in a suitable solvent (e.g., dichloromethane or dioxane).

-

Add a strong acid (e.g., trifluoroacetic acid or HCl gas) to cleave the Boc protecting groups.

-

Stir at room temperature until TLC indicates the complete removal of the protecting groups.

-

Remove the solvent and excess acid under reduced pressure.

-

-

Purification:

-

The final crude 6-Aminoquinoline-8-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterize the final product by NMR, IR, and MS to confirm its identity and purity.

-

PART 3: Applications in Research and Drug Development

The true potential of 6-Aminoquinoline-8-carboxylic acid lies in its utility as a versatile building block. Its structure combines three key pharmacophoric elements, suggesting several avenues for exploration.

Structure-Activity Relationship (SAR) Framework

The molecule can be viewed as a central scaffold with two distinct points for chemical modification, allowing for the systematic exploration of its biological activity.

Caption: Key functional sites for SAR studies.

-

The Quinoline Core: Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, most famously represented by the 4-aminoquinoline antimalarial drugs (e.g., chloroquine) and the fluoroquinolone antibiotics (e.g., ciprofloxacin).[7][9] The planar, bicyclic system can participate in π-π stacking interactions with biological targets like DNA or enzyme active sites.

-

The C6-Amino Group: This primary aromatic amine is a crucial synthetic handle. It can be readily acylated, sulfonated, or used in reductive amination to attach a wide variety of side chains.[9] This allows for the modulation of physicochemical properties such as lipophilicity and solubility, or for the introduction of new pharmacophores to target specific biological pathways. For example, coupling amino acids to this position could improve cell permeability or introduce new binding interactions.[10]

-

The C8-Carboxylic Acid Group: The placement of a carboxylic acid at the 8-position is particularly intriguing. It is well-established that functional groups at this position, such as in 8-hydroxyquinoline, are potent metal chelators.[11] The carboxylic acid group can similarly chelate biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Fe²⁺), which is a known mechanism for inhibiting metalloenzymes or disrupting metal homeostasis in pathogenic microbes.[12] Furthermore, the carboxylic acid can serve as a bioisostere for other acidic functional groups or act as a key hydrogen bond donor/acceptor in a receptor binding pocket.[13]

PART 4: Safety and Handling

No specific safety data sheet (SDS) exists for 6-Aminoquinoline-8-carboxylic acid. Therefore, prudent laboratory practice dictates that it should be handled with the same or greater precautions as its closest structural analogs.

-

General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][14]

-

Hazards: Based on analogs like 6-aminoquinoline, the compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation.[2][15] Avoid breathing dust. Minimize dust generation and accumulation.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[16]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[15]

-

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store it locked up.[8]

Conclusion

6-Aminoquinoline-8-carboxylic acid represents a molecule of significant synthetic potential. While direct experimental data remains elusive, a systematic analysis of its structural components provides a robust framework for researchers. Its inferred properties—amphoteric nature, strong hydrogen bonding capability, and potential for metal chelation—combined with the proven track record of the quinoline scaffold, mark it as a promising starting point for the development of novel therapeutics, chemical probes, or advanced materials. The hypothetical synthetic protocol and SAR considerations outlined in this guide offer a strategic roadmap for any scientist wishing to pioneer the exploration of this intriguing and underutilized chemical entity.

References

- Vertex AI Search. (2009).

- Vertex AI Search. (2010).

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich. (2025).

- Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid.

- BLD Pharm. 157915-06-5|6-Aminoquinoline-8-carboxylic acid|BLD Pharm.

- Thermo Fisher Scientific. 6-Aminoquinoline, 98% 25 g | Buy Online | Thermo Scientific Chemicals.

- Guidechem. (2024). How to synthesize 6-aminoquinoline - FAQ.

- ChemicalBook. 6-Aminoquinoline(580-15-4) 1H NMR spectrum.

- MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents.

- National Center for Biotechnology Information. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem.

- National Institute of Advanced Industrial Science and Technology (AIST). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- X-Mol. (2023). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4).

- Sigma-Aldrich. 6-Aminoquinoline 98 580-15-4.

- MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2717-2731.

- American Chemical Society. (2023). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega.

- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.

- LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Expert Opinion on Drug Discovery. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.

Sources

- 1. 369640250 [thermofisher.com]

- 2. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. eurekaselect.com [eurekaselect.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

- 15. fishersci.ca [fishersci.ca]

- 16. fishersci.com [fishersci.com]

A Tale of Two Isomers: An In-depth Technical Guide to 6-Aminoquinoline-8-carboxylic Acid and 8-aminoquinoline-2-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

Foreword: The Nuances of Positional Isomerism in Quinoline Scaffolds

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities. The strategic placement of substituents on this bicyclic scaffold can profoundly influence a molecule's physicochemical properties, biological targets, and overall efficacy. This guide delves into the comparative analysis of two such positional isomers: 6-aminoquinoline-8-carboxylic acid and 8-aminoquinoline-2-carboxylic acid. While direct, head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will synthesize information from closely related analogues to provide a comprehensive technical overview. We will explore their structural distinctions, plausible synthetic routes, and predicted physicochemical and biological properties, offering a framework for researchers to navigate their potential applications in drug discovery and development.

Structural and Electronic Landscape

The fundamental difference between 6-aminoquinoline-8-carboxylic acid and 8-aminoquinoline-2-carboxylic acid lies in the spatial arrangement of the amino and carboxylic acid functional groups. This seemingly subtle variation has profound implications for the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

-

6-Aminoquinoline-8-carboxylic Acid: In this isomer, the amino group at position 6 and the carboxylic acid at position 8 are situated on the benzene ring of the quinoline scaffold. The electron-donating amino group can influence the acidity of the carboxylic acid through resonance and inductive effects. The proximity of these groups may also allow for intramolecular hydrogen bonding, which can impact conformation and reactivity.

-

8-aminoquinoline-2-carboxylic Acid: Here, the amino group is at position 8 on the benzene ring, while the carboxylic acid is at position 2 on the pyridine ring. This arrangement places the carboxylic acid in a position where its electronic properties are more directly influenced by the nitrogen atom of the pyridine ring. The peri-positioning of the amino group and the quinoline nitrogen can create a unique electronic and steric environment, potentially influencing its coordination chemistry.

A comparative summary of their basic chemical properties is presented below.

| Property | 6-Aminoquinoline-8-carboxylic Acid | 8-aminoquinoline-2-carboxylic Acid |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol | 188.18 g/mol |

| Predicted pKa (Carboxylic Acid) | Likely influenced by the electron-donating amino group at the para-position. | Expected to be more acidic due to the electron-withdrawing effect of the pyridine nitrogen. |

| Predicted Solubility | Expected to have limited solubility in water, with better solubility in organic solvents. | Similar solubility profile to its isomer, potentially influenced by crystal packing. |

Synthetic Pathways: A Strategic Approach

Proposed Synthesis of 6-Aminoquinoline-8-carboxylic Acid

A plausible route to 6-aminoquinoline-8-carboxylic acid could involve a modified Skraup synthesis, a classic method for quinoline formation[1][2][3].

Conceptual Workflow:

Proposed Skraup Synthesis for the target molecule.

Experimental Protocol (Hypothetical):

-

Cyclization: 2-Amino-3-nitrobenzoic acid would be reacted with glycerol in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent. This reaction would proceed through the formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation to yield 6-nitroquinoline-8-carboxylic acid.

-

Reduction: The resulting nitro-substituted quinoline would then be subjected to reduction. A common method for this transformation is the use of tin(II) chloride in concentrated hydrochloric acid[4]. This would selectively reduce the nitro group to an amino group, affording the final product, 6-aminoquinoline-8-carboxylic acid.

Causality Behind Choices: The Skraup synthesis is a robust method for constructing the quinoline ring system from anilines. The choice of a nitro-substituted aniline as the starting material provides a convenient handle for the subsequent introduction of the amino group.

Proposed Synthesis of 8-aminoquinoline-2-carboxylic Acid

The synthesis of 8-aminoquinoline-2-carboxylic acid could be approached using the Combes synthesis, which is well-suited for the preparation of 2,4-substituted quinolines[5][6][7][8].

Conceptual Workflow:

Proposed Combes Synthesis for the target molecule.

Experimental Protocol (Hypothetical):

-

Condensation and Cyclization: 1,2-Diaminobenzene would be reacted with pyruvic acid in the presence of an acid catalyst. This would lead to the formation of an enamine intermediate, which would then undergo acid-catalyzed cyclization and dehydration to form 8-amino-2-methyl-quinoline-4-carboxylic acid.

-

Side-chain Oxidation: The methyl group at the 2-position would then need to be oxidized to a carboxylic acid. This could potentially be achieved using a strong oxidizing agent like potassium permanganate.

-

Selective Decarboxylation: The resulting dicarboxylic acid would then need to be selectively decarboxylated at the 4-position to yield the desired 8-aminoquinoline-2-carboxylic acid. This step would require careful control of reaction conditions to favor the removal of the 4-carboxylic acid group, which is often more labile in quinoline systems.

Causality Behind Choices: The Combes synthesis allows for the direct construction of the quinoline ring with a substituent at the 2-position. The use of pyruvic acid provides the necessary carbon backbone for the formation of the pyridine ring and the eventual carboxylic acid at position 2.

Comparative Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of direct experimental data, the following properties are predicted based on the known behavior of related quinoline derivatives.

| Property | 6-Aminoquinoline-8-carboxylic Acid | 8-aminoquinoline-2-carboxylic Acid | Rationale |

| Acidity (pKa of -COOH) | Expected to be less acidic. | Expected to be more acidic. | The electron-donating amino group at the 6-position will decrease the acidity of the 8-carboxylic acid. Conversely, the electron-withdrawing nature of the pyridine ring will increase the acidity of the 2-carboxylic acid. |

| Basicity (pKa of -NH₂) | Expected to be more basic. | Expected to be less basic. | The amino group at the 6-position is further from the electron-withdrawing influence of the quinoline nitrogen, making it more available for protonation. |

| UV-Vis Spectroscopy | The λmax is likely to be at a longer wavelength. | The λmax is likely to be at a shorter wavelength. | The extended conjugation provided by the amino group at the 6-position is expected to cause a bathochromic (red) shift in the UV-Vis spectrum. |

| ¹H NMR Spectroscopy | Aromatic protons will show characteristic shifts influenced by the positions of the amino and carboxyl groups. | The proton at the 3-position is expected to be significantly deshielded due to its proximity to the carboxylic acid and the pyridine nitrogen. | Spectroscopic data for the parent 8-aminoquinoline is available and can serve as a reference[9][10]. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), O-H stretching (carboxylic acid), and C=O stretching (carboxylic acid) will be present. | Similar characteristic peaks will be observed, with potential shifts in the C=O stretching frequency due to the different electronic environment. | IR spectra of related aminoquinolines and quinoline carboxylic acids have been reported[11]. |

Potential Biological Activities and Applications: An Informed Perspective

The biological profile of these isomers is likely to be distinct, driven by their different shapes, electronic properties, and ability to interact with biological targets.

Metal Chelation and its Implications

Both isomers possess a bidentate chelation site involving the quinoline nitrogen and the amino group, as well as the carboxylic acid group. However, the geometry and stability of the resulting metal complexes are expected to differ significantly.

-

8-aminoquinoline-2-carboxylic Acid: This isomer is predicted to be a more potent metal chelator. The arrangement of the quinoline nitrogen, the amino nitrogen, and the carboxylate oxygen creates a favorable tridentate binding pocket for metal ions. The related 8-hydroxyquinoline-2-carboxylic acid is a known strong chelating agent for various metal ions, and the amino analogue is expected to exhibit similar properties[12][13]. This chelation ability could be exploited in the development of agents for modulating metal homeostasis in diseases like neurodegenerative disorders, or as antimicrobial agents that disrupt essential metal-dependent enzymes in pathogens[14].

-

6-Aminoquinoline-8-carboxylic Acid: While still capable of chelation, the spatial arrangement of the donor atoms is less pre-organized for tridentate coordination compared to its isomer. The resulting metal complexes may have different stability constants and geometries.

Workflow for Evaluating Chelation Properties:

A typical workflow for assessing and comparing the metal-chelating abilities of the two isomers.

Antimicrobial and Antiproliferative Potential

The quinoline scaffold is a well-established pharmacophore in antimicrobial and anticancer drug discovery. Derivatives of 8-aminoquinoline have shown promise as antimalarial and antimicrobial agents[15][16]. Similarly, various quinoline carboxylic acids have demonstrated significant antiproliferative activity against cancer cell lines[17][18][19].

-

Structure-Activity Relationship (SAR) Insights: The position of the amino and carboxylic acid groups will be critical in determining the SAR. For instance, the free carboxylic acid group is often important for activity, potentially acting as a hydrogen bond donor or participating in salt bridge interactions with target proteins[20]. The lipophilicity and electronic properties of the molecules will also play a crucial role in their ability to cross cell membranes and interact with their targets.

It is plausible that both isomers could exhibit interesting biological activities, but their potency and selectivity are likely to differ. For example, the chelation properties of 8-aminoquinoline-2-carboxylic acid might confer a distinct antimicrobial mechanism of action compared to its isomer.

Conclusion and Future Directions

While a comprehensive, direct comparison of 6-aminoquinoline-8-carboxylic acid and 8-aminoquinoline-2-carboxylic acid is hampered by a lack of specific experimental data, this guide provides a robust framework for understanding their potential differences and guiding future research. The distinct positioning of the amino and carboxylic acid groups is predicted to lead to significant variations in their physicochemical properties, chelation abilities, and biological activities.

For researchers in drug discovery, the synthesis and systematic evaluation of these two isomers would be a valuable endeavor. A head-to-head comparison of their properties would provide crucial insights into the structure-activity relationships of substituted quinolines and could lead to the identification of novel scaffolds for the development of new therapeutic agents. Key areas for future investigation include the development of optimized synthetic routes, detailed spectroscopic and physicochemical characterization, and comprehensive biological screening to elucidate their antimicrobial, antiproliferative, and metal-chelating properties.

References

- Tayim, H. A., Absi, M., Darwish, A., & Thabet, S. K. (1975). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Inorganic and Nuclear Chemistry Letters, 11(6), 395-402.

-

PubChem. (n.d.). 8-Aminoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

Wikipedia. (2023, September 12). 8-Aminoquinoline. In Wikipedia. Retrieved from [Link]

- Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid.

- Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. (2023). ACS Omega.

- Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (n.d.). PMC.

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.

- YouTube. (2021, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry.

- McChesney, J. D. (1981). Structure-Activity Relationships of 8-Aminoquinoline Antimalarial Drugs. Policy Commons.

- Unbound Medicine. (n.d.).

- ResearchGate. (n.d.). Binary and ternary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid and some amino acids.

- Bacci, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3585.

- The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).

-

Wikipedia. (2023, October 2). Skraup reaction. In Wikipedia. Retrieved from [Link]

- Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. (n.d.). PMC.

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. (2007). PubMed.

- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (n.d.). PMC.

- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

- Organic Syntheses Procedure. (n.d.). The 12-l.

- Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. (n.d.). MDPI.

- Combes synthesis of quinolines. (n.d.).

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- Mohammed, I. K., & Mousa, E. F. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 123-132.

- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (n.d.). PMC.

- ResearchGate. (n.d.).

- Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. (n.d.). PMC.

-

Wikipedia. (2023, July 22). Combes quinoline synthesis. In Wikipedia. Retrieved from [Link]

- Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (n.d.). PMC.

- Vaia. (n.d.). How does the chelating ability of an aminocarboxylic acid vary with changing pH?.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.

- ResearchGate. (n.d.).

- Scribd. (n.d.). Combes Quinoline Synthesis PDF.

- Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed.

- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC.

-

SpectraBase. (n.d.). 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022).

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. scribd.com [scribd.com]

- 9. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 8-Aminoquinoline(578-66-5) 1H NMR spectrum [chemicalbook.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. repository.uncw.edu [repository.uncw.edu]

- 13. Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PRIME PubMed | Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [unboundmedicine.com]

- 18. Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

Solubility Profile of 6-Aminoquinoline-8-carboxylic Acid: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

6-Aminoquinoline-8-carboxylic acid is a heterocyclic compound whose structural motifs—a quinoline core, an amino group, and a carboxylic acid—make it a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in organic solvents is a critical prerequisite for its application in drug discovery, formulation, and synthesis. This guide provides an in-depth analysis of the predicted solubility of 6-aminoquinoline-8-carboxylic acid based on its physicochemical properties. Due to the scarcity of published quantitative data for this specific molecule, this document emphasizes a predictive approach grounded in chemical first principles and furnishes a definitive, field-proven experimental protocol for researchers to determine its thermodynamic solubility accurately.

Physicochemical Landscape and Its Impact on Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. 6-Aminoquinoline-8-carboxylic acid possesses three key structural features that collectively govern its interactions with solvents:

-

Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic and capable of π-π stacking interactions.

-

Amino Group (-NH₂): A basic functional group that acts as a hydrogen bond donor.

-

Carboxylic Acid Group (-COOH): An acidic functional group that is a strong hydrogen bond donor and acceptor.

The concurrent presence of an acidic group and a basic group confers an amphoteric and likely zwitterionic character to the molecule in its solid state. This leads to strong intermolecular forces, including hydrogen bonding and potential ionic interactions. Consequently, significant energy is required to overcome its crystal lattice energy, a key step in the dissolution process. This predicts a high melting point and dictates that effective solvents must be capable of strong, specific interactions with the solute.

Caption: Key functional groups of 6-aminoquinoline-8-carboxylic acid.

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle, the polarity and hydrogen-bonding capability of the solvent are paramount. The predicted solubility of 6-aminoquinoline-8-carboxylic acid across different solvent classes is summarized below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents are highly polar and are excellent hydrogen bond acceptors. They can effectively solvate the polar functional groups and disrupt the strong intermolecular forces of the solute.[1] |

| Polar Protic | Methanol, Ethanol | Moderate | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amino and carboxylic acid groups. Solubility may be limited by the hydrophobic quinoline core.[1] |

| Non-Polar | Hexane, Toluene | Very Low / Insoluble | The high polarity and zwitterionic nature of the solute are incompatible with the non-polar, non-hydrogen bonding nature of these solvents.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Sparingly Soluble | While possessing some polarity, their ability to form hydrogen bonds is weak, making them less effective at solvating the polar functional groups compared to protic or aprotic polar solvents. |

Note: This table is predictive. Experimental verification is essential and the protocol to do so is provided in Section 3.

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, high-quality solubility data, the shake-flask method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility.[2][3] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Rationale

The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium.[4] The subsequent separation of the solid and accurate quantification of the dissolved compound in the supernatant yields the solubility value. The use of long incubation times (e.g., 24 hours) is critical to ensure that the measured solubility is the true thermodynamic value, not a more variable kinetic one.[5]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 6-aminoquinoline-8-carboxylic acid (e.g., 5-10 mg) into a glass vial. The key is to ensure solid material remains visible at the end of the experiment.

-

Add a precise volume of the desired organic solvent (e.g., 1.0 mL) to the vial.

-

-

Equilibration:

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

-

Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[5][6] Preliminary studies may be conducted at multiple time points (e.g., 24h, 48h) to confirm that the concentration in solution is no longer changing.[7]

-

-

Phase Separation:

-

Allow the vials to rest for a short period (e.g., 30 minutes) to let larger particles settle.

-

Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

-

Separate the saturated solution from the excess solid using either:

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant.

-

Filtration: Use a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to filter the solution. Note: Potential adsorption of the compound to the filter material should be assessed.[4]

-

-

-

Quantification (HPLC-UV Example):

-

Calibration Curve: Prepare a set of standard solutions of 6-aminoquinoline-8-carboxylic acid of known concentrations in the chosen solvent.

-

Sample Preparation: Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analysis: Inject the standards and the diluted sample onto an appropriate HPLC system (e.g., C18 column) with a UV detector set to a wavelength where the compound has strong absorbance.

-

Calculation: Determine the concentration of the diluted sample by comparing its peak area to the calibration curve. Calculate the original solubility in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µg/mL.[6][8]

-

Caption: Workflow for Thermodynamic Solubility Determination.

Alternative Method: Kinetic Solubility for High-Throughput Screening

For early-stage drug discovery, a higher-throughput method known as kinetic solubility is often employed.[5] This method typically involves adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the point at which precipitation occurs, often via turbidimetry or nephelometry.[2][4] While faster, it is important to recognize that kinetic solubility values are often higher and more variable than thermodynamic solubility, as they do not represent a true equilibrium state.

Conclusion

For any research or development application, experimental verification is non-negotiable. The provided shake-flask protocol is a comprehensive, self-validating system that represents the industry gold standard for generating accurate and reproducible thermodynamic solubility data. Adherence to this methodology will empower researchers to overcome the data gap and proceed with their work on a foundation of reliable, internally generated physical chemistry data.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

PostEra. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Taylor, L. S., & Zhang, G. G. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. PubMed. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Quinolinecarboxylic acid. PubChem. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4). Retrieved from [Link]

-

Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Isoquinoline-8-carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinolin-8-amine. PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. pharmatutor.org [pharmatutor.org]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. lifechemicals.com [lifechemicals.com]

A Senior Application Scientist's Technical Guide to the Safe Handling of 6-Aminoquinoline-8-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling framework for 6-Aminoquinoline-8-carboxylic acid (CAS No. 157915-06-5)[1]. As a specialized heterocyclic building block, this compound is of significant interest in medicinal chemistry and materials science. Due to the absence of a complete, formally published Safety Data Sheet (SDS) for this specific molecule, this guide has been synthesized by a Senior Application Scientist. The recommendations herein are derived from an expert analysis of the compound's core structure—the quinoline scaffold—and its functional groups (amine and carboxylic acid), drawing upon authoritative data from close structural analogues. This approach ensures a proactive, science-led methodology to laboratory safety.

Section 1: Hazard Identification and Proactive Risk Assessment

The cornerstone of safe laboratory practice is a thorough understanding of a chemical's potential hazards before it enters the workflow. For 6-Aminoquinoline-8-carboxylic acid, we must infer its toxicological profile by applying the principle of structural analogy. The risk assessment is based on data from the parent quinoline heterocycle, as well as substituted aminoquinolines and quinoline carboxylic acids.

The quinoline core itself is associated with significant health warnings, including suspicion of causing genetic defects and cancer, and is known to be harmful upon ingestion or skin contact.[2][3] The addition of an amino group often introduces risks of skin, eye, and respiratory irritation, as seen in 6-Aminoquinoline.[4][5] Similarly, carboxylic acid functionalities on the quinoline ring can contribute to irritant properties.[6]

Therefore, 6-Aminoquinoline-8-carboxylic acid must be handled as a hazardous substance with the potential for irritation, acute toxicity, and unknown long-term effects. The toxicological properties of this specific compound have not been thoroughly investigated, mandating a cautious approach.[7]

Table 1: Synthesized Hazard Classification

| Hazard Class | Category | Basis for Classification (Derived from Analogues) |

| Acute Toxicity, Oral | Category 4 (Harmful) | Based on data for 6-Aminoquinoline and the general quinoline class.[2][4] |

| Skin Corrosion/Irritation | Category 2 (Irritant) | Consistent finding across 6-Aminoquinoline and 6-Quinolinecarboxylic acid.[4][6] |

| Serious Eye Damage/Irritation | Category 2 (Irritant) | Consistent finding across 6-Aminoquinoline and 6-Quinolinecarboxylic acid.[4][6] |

| Germ Cell Mutagenicity | Suspected | Precautionary classification based on the quinoline core structure.[3] |

| Carcinogenicity | Suspected | Precautionary classification based on the quinoline core structure.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | Potential for dust to irritate the respiratory system, based on analogues.[6] |

| Hazardous to the Aquatic Environment | Chronic Category 2 | Based on data for the parent quinoline scaffold.[2][8] |

Section 2: The Hierarchy of Controls: Engineering Safety into Your Workflow

A self-validating safety system prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). The hierarchy of controls provides a logical framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

-

Engineering Controls : The single most critical control measure is the mandatory use of a certified chemical fume hood for all procedures involving 6-Aminoquinoline-8-carboxylic acid, including weighing, transferring, and solution preparation.[9] This prevents inhalation of the fine powder. The workspace must have immediate access to an emergency eyewash station and a safety shower.[10]

-

Administrative Controls : All personnel must be trained on the specific hazards outlined in this guide. Develop and follow a detailed Standard Operating Procedure (SOP) for all experiments using this compound. Work should be conducted in designated areas to prevent cross-contamination.

Section 3: Personal Protective Equipment (PPE) - A Non-Negotiable Protocol

PPE is the final barrier between the researcher and the chemical. Its use is not optional and must be appropriate for the risks identified.

Table 2: Mandatory PPE Requirements

| Protection Type | Specification | Rationale and Required Procedures |

| Hand Protection | Chemical-resistant nitrile gloves (tested to EN 374 standard). | Required for all handling procedures. The compound is a skin irritant and potentially harmful on contact. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[10] |

| Eye/Face Protection | Tightly fitting safety goggles with side shields. | Required for all handling procedures. Protects against dust particles and potential splashes, addressing the risk of serious eye irritation.[4][6] |

| Skin and Body | A clean, buttoned laboratory coat. | Required for all handling procedures to protect skin and personal clothing from contamination. |

| Respiratory | None required if work is performed within a certified chemical fume hood. | A NIOSH-approved respirator with particulate filters is necessary if engineering controls fail or are unavailable.[10] |

Section 4: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical for both safety and maintaining the integrity of the compound.

Step-by-Step Protocol for Weighing and Transferring Solid

-

Preparation : Don all required PPE as specified in Table 2.

-

Work Area : Ensure the chemical fume hood sash is at the appropriate height and the airflow is verified.

-

Containment : Place a weigh boat on an analytical balance inside the fume hood. Use a spatula to carefully transfer the required amount of 6-Aminoquinoline-8-carboxylic acid from the stock bottle to the weigh boat.

-

Minimize Dust : Perform all transfers slowly and deliberately to avoid creating airborne dust.[9] Never handle the solid powder on the open bench.

-

Cleanup : After transferring the compound to your reaction vessel, decontaminate the spatula and weigh boat according to your laboratory's hazardous waste procedures.

-

Hand Hygiene : Wash hands thoroughly after completing the task and removing gloves.[7]

Storage and Incompatibilities

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] The storage location should be a locked cabinet or area accessible only to authorized personnel.[2][8]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong acids to prevent potentially hazardous reactions.[4][7]

Section 5: Emergency Procedures - A Validated Response Workflow

A clear, pre-defined emergency plan ensures a swift and correct response, minimizing harm.

Caption: Workflow for responding to common laboratory incidents involving this compound.

Table 3: First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9] |

| Skin Contact | Remove all contaminated clothing. Immediately wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7] |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][9] |

Spill Response

For a minor spill, ensure proper PPE is worn. Avoid creating dust.[7] Gently cover the spill with an inert absorbent material like clay or diatomaceous earth.[8] Carefully sweep the material into a suitable, labeled container for hazardous waste disposal. Do not let the product enter drains.[7]

Section 6: Physical and Chemical Properties

Understanding the physical properties is essential for experimental design. Data is provided for the title compound and its parent amine for context.

Table 4: Comparative Physical Properties

| Property | 6-Aminoquinoline-8-carboxylic acid | 6-Aminoquinoline |

| CAS Number | 157915-06-5[1] | 580-15-4[5] |

| Molecular Formula | C₁₀H₈N₂O₂ | C₉H₈N₂[5] |

| Molecular Weight | 188.18 g/mol | 144.17 g/mol [5] |

| Appearance | Solid (powder) | Yellow to grey-green to brown powder.[11][12] |

| Melting Point | Not available | 115 - 119 °C[4][13] |

| Solubility | Not fully characterized | Insoluble in water; soluble in methanol, chloroform.[11][13] |

Section 7: Stability and Reactivity

-

Chemical Stability : The compound is expected to be stable under recommended storage conditions.[7]

-

Conditions to Avoid : Avoid dust formation, excess heat, and exposure to incompatible materials.[7][14] Some quinoline derivatives are sensitive to light.[14]

-

Hazardous Decomposition Products : Under fire conditions, thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

Section 8: Toxicological and Ecological Summary

-

Toxicology : As previously stated, a complete toxicological profile is unavailable. The primary risks are acute, based on analogues: harmful if swallowed, and causing skin and eye irritation.[4] The long-term effects are unknown, but the quinoline scaffold is associated with mutagenicity and carcinogenicity, which necessitates careful handling to minimize exposure.[3]

-

Ecotoxicity : Do not empty into drains or release into the environment. The parent quinoline compound is toxic to aquatic life with long-lasting effects.[2][8]

Section 9: Disposal Considerations

All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[10] Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must accurately classify the waste to ensure proper disposal.[9]

References

- Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.

- Benchchem. (n.d.). Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds.

- Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS - Safety Data Sheet.

- Acros Organics. (2009). 8-Aminoquinoline - SAFETY DATA SHEET.

- Penta Chemicals. (2025). Quinoline - SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database.

- Fisher Scientific. (2010). 8-Hydroxyquinoline - SAFETY DATA SHEET.

- ChemicalBook. (2026). 6-Aminoquinoline - Safety Data Sheet.

- Fisher Scientific. (2012). 6-Aminoquinoline - SAFETY DATA SHEET.

- National Center for Biotechnology Information. (n.d.). 6-Quinolinecarboxylic acid. PubChem Compound Database.

- National Center for Biotechnology Information. (n.d.). 6-Aminoquinoline. PubChem Compound Database.

- BLD Pharm. (n.d.). 6-Aminoquinoline-8-carboxylic acid.

- BOC Sciences. (n.d.). Exploring the Properties and Applications of 6-Aminoquinoline (CAS 580-15-4).

- ChemicalBook. (n.d.). 6-Aminoquinoline.

- Thermo Fisher Scientific. (n.d.). 6-Aminoquinoline, 98%.

- National Center for Biotechnology Information. (n.d.). 2-Aminoquinoline-6-carboxylic acid. PubChem Compound Database.

- Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment.

Sources

- 1. 157915-06-5|6-Aminoquinoline-8-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. fishersci.com [fishersci.com]

- 5. 6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Quinolinecarboxylic acid | C10H7NO2 | CID 82571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. 369640250 [thermofisher.com]

- 13. 6-Aminoquinoline | 580-15-4 [chemicalbook.com]

- 14. mmbio.byu.edu [mmbio.byu.edu]

Methodological & Application

Application Notes and Protocols for the Reduction of 6-Nitroquinoline-8-carboxylic Acid

Introduction

The transformation of 6-nitroquinoline-8-carboxylic acid to its amino counterpart, 6-aminoquinoline-8-carboxylic acid, is a pivotal step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The resulting amino acid derivative serves as a versatile building block for the construction of more complex heterocyclic systems. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of 6-nitroquinoline-8-carboxylic acid. We will delve into the mechanistic underpinnings of the reduction, present detailed, field-proven protocols, and address critical aspects of safety, reaction monitoring, and product purification. Our focus is on providing a scientifically rigorous and practical resource that ensures both high-yield synthesis and a thorough understanding of the underlying chemical principles.

Mechanistic Overview: The Reduction of Aromatic Nitro Groups

The reduction of an aromatic nitro group to a primary amine is a multi-electron process that proceeds through several intermediates. The exact pathway can vary depending on the chosen reducing agent and the reaction conditions.

A common and effective method for this transformation is the use of a metal in an acidic medium, such as iron in the presence of hydrochloric acid (Fe/HCl).[1] In this system, iron acts as the electron donor, and the acid serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water. The reaction is believed to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.

Another widely used method is catalytic hydrogenation.[2] In this process, molecular hydrogen (H₂) is activated on the surface of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. The activated hydrogen is then transferred to the nitro group, leading to its reduction. This method is often favored for its clean reaction profile and the ease of product isolation, as the catalyst can be simply filtered off.

Sodium dithionite (Na₂S₂O₄) is another effective reducing agent for aromatic nitro compounds.[3][4] It is a versatile reagent that can be used under various conditions and is known for its chemoselectivity.[5]

The choice of reduction method will depend on several factors, including the presence of other functional groups in the molecule, desired reaction scale, and available laboratory equipment. For 6-nitroquinoline-8-carboxylic acid, the presence of the carboxylic acid group and the quinoline nitrogen must be considered when selecting the appropriate conditions.

Visualizing the Reduction Pathway

The following diagram illustrates the general pathway for the reduction of a nitroaromatic compound to an aniline derivative.

Caption: Generalized pathway for the reduction of a nitroarene.

Recommended Protocols

This section provides detailed, step-by-step protocols for the reduction of 6-nitroquinoline-8-carboxylic acid using two distinct and reliable methods: catalytic hydrogenation and reduction with iron in acidic medium.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroareomatic compounds.[2] This protocol has been adapted from general procedures for the reduction of nitroquinolines.[6]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 6-Nitroquinoline-8-carboxylic acid | ≥98% | Commercial |

| Palladium on Carbon (10 wt. % loading) | Degussa type E101 | Commercial |

| Ethanol (EtOH) | Anhydrous | Commercial |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |

| Celite® | --- | Commercial |

| Hydrogen gas (H₂) | High purity | --- |

| Parr Hydrogenation Apparatus or similar | --- | --- |

Experimental Procedure:

-

Reaction Setup: In a suitable pressure vessel of a Parr hydrogenation apparatus, add 6-nitroquinoline-8-carboxylic acid (1.0 eq).

-

Catalyst Addition: To the vessel, carefully add 10% Pd/C (0.1 eq by weight).

-

Solvent Addition: Add a suitable solvent such as ethanol or a mixture of ethanol and ethyl acetate to dissolve the starting material. The choice of solvent may need to be optimized based on the solubility of the starting material.

-

Inerting the Atmosphere: Seal the reaction vessel and purge with nitrogen gas several times to remove any residual oxygen.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoquinoline-8-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Workflow Diagram:

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Reduction with Iron Powder in Acidic Medium

This classic method, often referred to as the Béchamp reduction, is a cost-effective and robust procedure for the reduction of aromatic nitro compounds.[1][8]

Materials and Reagents:

| Reagent/Material | Grade | Supplier Example |

| 6-Nitroquinoline-8-carboxylic acid | ≥98% | Commercial |

| Iron powder (<100 mesh) | --- | Commercial |

| Ethanol (EtOH) | ACS Grade | Commercial |

| Water (H₂O) | Deionized | --- |

| Hydrochloric acid (HCl) | Concentrated (37%) | Commercial |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | --- |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercial |

| Celite® | --- | Commercial |

Experimental Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-nitroquinoline-8-carboxylic acid (1.0 eq) and a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Iron: Add iron powder (typically 3-5 eq) to the stirred solution.

-

Acid Addition: Slowly add a catalytic amount of concentrated hydrochloric acid. The reaction is often exothermic, so the addition should be controlled to maintain a gentle reflux.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Neutralization and Extraction: Combine the filtrate and washes and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous solution, carefully add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic. This will precipitate the product. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-aminoquinoline-8-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography as described in Protocol 1.[7]

Workflow Diagram:

Caption: Workflow for Fe/HCl reduction.

Safety Precautions

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity and, in some cases, explosive nature.

-

Handling of Nitro Compounds: Aromatic nitro compounds can be toxic and are often readily absorbed through the skin.[9] Always handle 6-nitroquinoline-8-carboxylic acid in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from ignition sources. The palladium on carbon catalyst can be pyrophoric, especially after use. The filter cake should be kept wet with water and disposed of according to institutional guidelines.

-

Metal/Acid Reductions: The reaction of iron with acid generates hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood. The addition of acid can be exothermic, so it should be done slowly and with cooling if necessary.

Troubleshooting and Optimization

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (for the Fe/HCl method), or the amount of catalyst/reducing agent. Ensure the starting material is fully dissolved in the chosen solvent.

-

Side Product Formation: In some cases, side products such as azo or azoxy compounds may form. Optimizing the reaction conditions, such as temperature and the rate of addition of the reducing agent, can help to minimize their formation.

-

Purification Challenges: The product, 6-aminoquinoline-8-carboxylic acid, is amphoteric, meaning it has both acidic (carboxylic acid) and basic (amino) functional groups. This can sometimes make purification by column chromatography challenging due to strong interactions with the stationary phase.[7] Using a mobile phase containing a small amount of a base (e.g., triethylamine) or an acid (e.g., acetic acid) can help to improve the elution profile. Acid-base extraction can also be a powerful purification technique for this type of molecule.[7]

Conclusion

The reduction of 6-nitroquinoline-8-carboxylic acid is a critical transformation for the synthesis of valuable chemical entities. The protocols provided herein for catalytic hydrogenation and iron/acid reduction offer reliable and effective methods for achieving this conversion. By understanding the underlying chemistry, adhering to strict safety measures, and employing the detailed procedural guidance, researchers can confidently and efficiently synthesize 6-aminoquinoline-8-carboxylic acid, paving the way for further discoveries in medicinal chemistry and materials science.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry. Retrieved from [Link]

-

Al-As'ad, R. M., et al. (2013). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid. Zeitschrift für Naturforschung B, 68(5-6), 700-706. Retrieved from [Link]

-

ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? Retrieved from [Link]

- Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

-

MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction profiles a Catalytic transfer hydrogenations of... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Retrieved from [Link]

-

ResearchGate. (2015, May 7). Can anyone suggest a good sodium dithionite workup after reduction a nitro function? Retrieved from [Link]

-

YouTube. (2021, November 2). Reduction of aromatic nitro compounds using Fe and HCl gives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Chemical Communications. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Reaction... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Role of carboxylic acid groups in the reduction of nitric oxide by carbon at low temperature, as exemplified by graphene oxide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

sioc-journal.cn. (n.d.). Study on the Selective Hydrogenation of Quinoline Catalyzed by Composites of Metal-Organic Framework and Pt Nanoparticles※. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

- 1. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 5. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. guidechem.com [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Leveraging 6-Aminoquinoline-8-carboxylic Acid as a Versatile Linker in Metal-Organic Frameworks (MOFs)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Metal-Organic Frameworks (MOFs) have emerged as unparalleled crystalline materials, offering vast internal surface areas and tunable pore environments. The choice of the organic linker is paramount, dictating the framework's topology, stability, and ultimate function. This guide introduces 6-aminoquinoline-8-carboxylic acid, a bifunctional linker poised for creating advanced MOFs. Its unique architecture, combining a robust quinoline core, a primary amine group for post-synthetic modification, and a carboxylic acid for metal coordination, opens avenues for applications in catalysis, selective sensing, and targeted drug delivery. This document provides a comprehensive, experience-driven protocol for the synthesis, activation, and characterization of MOFs utilizing this promising linker.

Introduction: The Rationale for a Bifunctional Quinoline Linker

The strategic design of organic linkers is the cornerstone of modern MOF chemistry.[1] While simple dicarboxylates have been foundational, the field is increasingly moving towards multifunctional linkers that impart specific properties to the final material. 6-aminoquinoline-8-carboxylic acid presents a compelling case for such advanced applications.

-

Coordination Moiety: The quinoline's nitrogen atom and the adjacent 8-carboxylic acid group form a strong bidentate chelation site, similar to the well-studied 8-aminoquinoline ligand system. This pre-organized binding pocket can lead to robust and thermally stable framework structures.

-

Pendant Functionality: The amino group at the 6-position acts as a versatile chemical handle. It can be left unmodified to introduce basicity into the pores, enhancing affinity for acidic gases like CO₂, or it can serve as a reactive site for post-synthetic modification (PSM), allowing for the covalent grafting of more complex molecules, such as catalytic species or drug molecules.

-